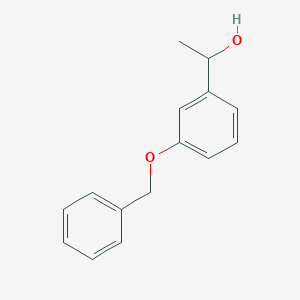

alpha-Methyl-(3-benzyloxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTSJUPGQORXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640997 | |

| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320727-36-4 | |

| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of α-Methyl-(3-benzyloxy)benzyl Alcohol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for α-methyl-(3-benzyloxy)benzyl alcohol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary and robust synthetic strategies: the reduction of 3'-benzyloxyacetophenone and the Grignard reaction with 3-benzyloxybenzaldehyde. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. This document aims to serve as a practical resource, grounded in established chemical literature, to enable the successful and efficient synthesis of the target molecule.

Introduction: The Significance of α-Methyl-(3-benzyloxy)benzyl Alcohol

α-Methyl-(3-benzyloxy)benzyl alcohol, also known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a secondary benzylic alcohol. Its structure, featuring a chiral center and a versatile benzyloxy protecting group, makes it a key building block in the synthesis of more complex molecules. The benzyloxy group can be readily removed under various conditions to reveal a phenolic hydroxyl group, allowing for further functionalization. This strategic positioning of functional groups makes it a desirable intermediate in the development of novel pharmaceutical agents and other high-value organic compounds.

This guide will explore the two most common and practical laboratory-scale methods for the synthesis of this alcohol, providing the necessary detail for replication and adaptation.

Synthetic Pathways: A Comparative Analysis

Two principal synthetic routes to α-methyl-(3-benzyloxy)benzyl alcohol are presented here. The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.

-

Pathway A: Reduction of 3'-Benzyloxyacetophenone. This is often the preferred route due to the commercial availability of the starting ketone and the operational simplicity of the reduction reaction.

-

Pathway B: Grignard Reaction with 3-Benzyloxybenzaldehyde. This classic carbon-carbon bond-forming reaction provides a direct route to the target alcohol from the corresponding aldehyde.

The following sections will delve into the specifics of each pathway.

Pathway A: Synthesis via Reduction of 3'-Benzyloxyacetophenone

This pathway involves the reduction of the ketone functionality of 3'-benzyloxyacetophenone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its relatively mild nature, and its ease of handling.

Mechanistic Insights

The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the work-up to yield the alcohol. One mole of sodium borohydride can, in theory, reduce four moles of a ketone. However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar acetophenones.[1][2]

Materials:

-

3'-Benzyloxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

3 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-benzyloxyacetophenone (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (0.5-1.0 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride and protonates the resulting alkoxide.

-

Work-up:

-

Remove the methanol/ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure α-methyl-(3-benzyloxy)benzyl alcohol.[3]

Data Summary

| Parameter | Starting Material (3'-Benzyloxyacetophenone) | Product (α-Methyl-(3-benzyloxy)benzyl alcohol) |

| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₆O₂ |

| Molecular Weight | 226.27 g/mol [4] | 228.29 g/mol |

| Appearance | Low melting solid[4] | Expected to be a colorless oil or low melting solid |

| Melting Point | 29-30 °C[4] | Not available |

Pathway B: Synthesis via Grignard Reaction

This pathway utilizes the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In this case, 3-benzyloxybenzaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, to form the desired secondary alcohol.

Mechanistic Insights

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbanionic methyl group attacks the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final alcohol product. It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.

Experimental Protocol

This protocol is a general procedure adapted from established methods for Grignard reactions with aldehydes.[5][6]

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

3-Benzyloxybenzaldehyde

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the methyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Dissolve 3-benzyloxybenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a separate flame-dried flask.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the solution of 3-benzyloxybenzaldehyde to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization of α-Methyl-(3-benzyloxy)benzyl Alcohol

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the protecting group, the methine proton adjacent to the hydroxyl group (a quartet), the methyl protons (a doublet), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbinol carbon and the methyl carbon are particularly diagnostic.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol. Absorptions corresponding to C-H (aromatic and aliphatic) and C-O stretching will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point: If the purified product is a solid, its melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Visualization of Synthetic Pathways

Pathway A: Reduction of 3'-Benzyloxyacetophenone

Caption: Reduction of 3'-Benzyloxyacetophenone.

Pathway B: Grignard Reaction with 3-Benzyloxybenzaldehyde

Caption: Grignard Reaction with 3-Benzyloxybenzaldehyde.

Conclusion

This technical guide has detailed two reliable and efficient synthetic pathways for the preparation of α-methyl-(3-benzyloxy)benzyl alcohol. The reduction of 3'-benzyloxyacetophenone offers a straightforward and operationally simple route, while the Grignard reaction with 3-benzyloxybenzaldehyde provides a classic and effective method for carbon-carbon bond formation. The choice of pathway will be dictated by practical laboratory considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

Sources

- 1. Partial purification and characterization of polyphenol oxidase from banana (Musa sapientum L.) peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]

- 6. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Methyl-(3-benzyloxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

alpha-Methyl-(3-benzyloxy)benzyl alcohol, systematically known as 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a benzylic alcohol of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, featuring a chiral center and a benzyloxy-substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular characteristics. While extensive experimental data for this specific molecule is not widely published, this paper will leverage data from analogous compounds and established scientific principles to provide a thorough technical profile.

Molecular Identity and Structure

A clear understanding of the molecular identity is fundamental for any chemical research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-(benzyloxy)phenyl)ethan-1-ol | |

| CAS Number | 320727-36-4 | |

| Molecular Formula | C₁₅H₁₆O₂ | |

| Molecular Weight | 228.29 g/mol | |

| PubChem CID | 24720897 |

The structure of this compound is characterized by a central ethyl alcohol chain attached to a benzene ring at the 3-position, which is further substituted with a benzyloxy group.

Caption: 2D Structure of this compound.

Physicochemical Properties: Predictions and Expert Analysis

Due to the limited availability of direct experimental data, the following section provides estimated values for the key physicochemical properties of this compound. These estimations are based on the properties of structurally similar compounds and Quantitative Structure-Property Relationship (QSPR) principles.[1]

| Property | Estimated Value/Range | Rationale and Comparative Analysis |

| Melting Point | Solid at room temperature | The precursor, 1-[3-(benzyloxy)phenyl]ethan-1-one, is a low melting solid.[2] The related compound 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one has a melting point of 94-96 °C. The presence of the hydroxyl group in the target molecule allows for hydrogen bonding, which would likely result in a higher melting point compared to the ketone precursor. |

| Boiling Point | > 200 °C (at atmospheric pressure) | The structurally similar 3-Benzyloxy-1-propanol has a boiling point of 111-114 °C at a reduced pressure of 2 mmHg. Given the higher molecular weight of this compound, its boiling point at atmospheric pressure is expected to be significantly higher. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, dichloromethane) | The presence of the polar hydroxyl group will impart some water solubility. However, the two large aromatic rings (benzyl and phenyl) contribute to significant hydrophobic character, limiting aqueous solubility. The precursor ketone is soluble in chloroform, dichloromethane, and methanol.[2] The alcohol is expected to have similar solubility in organic solvents. |

| pKa | ~16-18 | The pKa of benzylic alcohols is typically in the range of 16-18, similar to that of other primary and secondary alcohols.[3] The electronic effect of the meta-benzyloxy group is not expected to significantly alter the acidity of the hydroxyl proton. |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details standardized, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a volatile compound.

Detailed Protocol (Micro-method):

-

Place a small amount (a few drops) of liquid this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gradually.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Understanding the solubility profile of a compound is crucial for its formulation, purification, and in predicting its behavior in biological systems.

Caption: Synthetic Route to this compound.

A common and effective method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Detailed Protocol:

-

Dissolve 1-[3-(benzyloxy)phenyl]ethan-1-one in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Alternatively, a Grignard reaction between 3-benzyloxybenzaldehyde and methylmagnesium bromide would also yield the desired product. [4][5]

Spectroscopic Profile

While a publicly available, experimentally verified spectrum for this compound is not readily found, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the benzyloxy phenyl ring will appear as a multiplet around δ 7.2-7.5 ppm. The protons on the 3-substituted phenyl ring will appear as a set of multiplets in the upfield aromatic region.

-

Benzylic Methylene Protons (-OCH₂Ph): A singlet around δ 5.0 ppm.

-

Methine Proton (-CH(OH)-): A quartet around δ 4.8-5.0 ppm, coupled to the methyl protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Benzylic Methylene Carbon (-OCH₂Ph): A signal around δ 70 ppm.

-

Methine Carbon (-CH(OH)-): A signal around δ 70-75 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule will undergo fragmentation upon ionization. The molecular ion peak (M⁺) would be expected at m/z = 228. Common fragmentation patterns for benzylic alcohols include the loss of a water molecule, and cleavage of the C-C bond adjacent to the alcohol. [6]

-

[M]⁺: m/z = 228

-

[M - H₂O]⁺: m/z = 210

-

[M - CH₃]⁺: m/z = 213

-

[C₇H₇]⁺ (Tropylium ion): A prominent peak at m/z = 91, characteristic of benzyl groups.

-

[C₆H₅]⁺: m/z = 77

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in organic synthesis. While a complete set of experimentally determined physicochemical data is not yet in the public domain, this technical guide provides a robust framework for its properties and handling based on expert analysis of its structure and comparison with related compounds. The detailed experimental protocols provided herein offer a clear path for researchers to validate the predicted properties and further characterize this interesting molecule. As with any chemical research, adherence to good laboratory practices and appropriate safety precautions is paramount.

References

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

ChemBK. 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. [Link]

-

PubChem. 1-(3-(Benzyloxy)phenyl)ethanol. [Link]

- Ghamali, M., et al. (2017). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Journal of Chemistry, 2017, 1-8.

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Pharmaffiliates. (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. [Link]

-

The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Institutes of Health. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Pharmaffiliates. (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

PubChemLite. 2-amino-1-[3-(benzyloxy)phenyl]ethan-1-ol. [Link]

-

ResearchGate. Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ].... [Link]

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]

-

Matrix Fine Chemicals. 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

Pharmaffiliates. 1-(3-(Benzyloxy)-5-nitrophenyl)ethan-1-one. [Link]

-

Pharmaffiliates. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one. [Link]

-

Beilstein Journals. Supporting Information for Visible light photoredox-catalyzed deoxygenation of alcohols. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

National Institutes of Health. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. [Link]

-

National Institutes of Health. 1-(3-(Benzyloxy)phenyl)propan-1-one. [Link]

-

Pharmaffiliates. 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one. [Link]

Sources

- 1. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of α-Methyl-(3-benzyloxy)benzyl alcohol, a chiral aromatic alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. While extensive peer-reviewed literature on this specific molecule is not abundant, its structural motifs are well-understood. This document synthesizes established chemical principles and field-proven insights to serve as a robust resource for its synthesis, characterization, and potential applications.

Core Compound Profile and Physicochemical Properties

α-Methyl-(3-benzyloxy)benzyl alcohol, systematically named 1-(3-(benzyloxy)phenyl)ethan-1-ol, is a secondary benzylic alcohol.[1][2][3] Its structure is notable for two key features: a chiral center at the carbinol carbon and a benzyloxy group, which can function as either a crucial part of a pharmacophore or as a stable protecting group for a phenolic hydroxyl. These characteristics make it a versatile building block in multi-step organic synthesis.[4]

The compound is commercially available from various suppliers, typically as a yellow oil or powder, and is intended for research and development purposes.[1][4][5]

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 320727-36-4 | [2][5] |

| IUPAC Name | 1-(3-(Benzyloxy)phenyl)ethan-1-ol | [1] |

| Synonyms | α-Methyl-(3-benzyloxy)benzyl alcohol | [1] |

| Molecular Formula | C₁₅H₁₆O₂ | [2][3] |

| Molecular Weight | 228.29 g/mol | [2][3] |

| Appearance | Yellow Oil | [4] |

| Canonical SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C", pos="1.5,0.5!"]; C_methyl [label="CH₃", pos="2.3,0!"]; O_hydroxyl [label="OH", pos="1.5,1.3!"]; C_benzyloxy_O [label="O", pos="-1.5,0.8!"]; C_benzyloxy_CH2 [label="CH₂", pos="-2.3,1.3!"]; C_benzyloxy_C1 [label="C"]; C_benzyloxy_C2 [label="C"]; C_benzyloxy_C3 [label="C"]; C_benzyloxy_C4 [label="C"]; C_benzyloxy_C5 [label="C"]; C_benzyloxy_C6 [label="C"];

// Benzene ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on ring 1 C1 -- C_alpha; C3 -- C_benzyloxy_O;

// Alpha-methyl alcohol group C_alpha -- C_methyl; C_alpha -- O_hydroxyl;

// Benzyloxy group C_benzyloxy_O -- C_benzyloxy_CH2; C_benzyloxy_CH2 -- C_benzyloxy_C1;

// Benzene ring 2 (benzyloxy) C_benzyloxy_C1 -- C_benzyloxy_C2; C_benzyloxy_C2 -- C_benzyloxy_C3; C_benzyloxy_C3 -- C_benzyloxy_C4; C_benzyloxy_C4 -- C_benzyloxy_C5; C_benzyloxy_C5 -- C_benzyloxy_C6; C_benzyloxy_C6 -- C_benzyloxy_C1;

// Position nodes for layout C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];

C_benzyloxy_C1 [pos="-3.3,0.8!"]; C_benzyloxy_C2 [pos="-4.17,0.3!"]; C_benzyloxy_C3 [pos="-4.17,-0.7!"]; C_benzyloxy_C4 [pos="-3.3,-1.2!"]; C_benzyloxy_C5 [pos="-2.43,-0.7!"]; C_benzyloxy_C6 [pos="-2.43,0.3!"]; }

Caption: Chemical structure of 1-(3-(benzyloxy)phenyl)ethan-1-ol.

Synthesis Protocol: Reduction of 3'-(Benzyloxy)acetophenone

The most direct and reliable synthetic route to α-Methyl-(3-benzyloxy)benzyl alcohol is the reduction of the corresponding ketone, 3'-(Benzyloxy)acetophenone (CAS 34068-01-4).[6][7][8][9] This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, sodium borohydride (NaBH₄) in an alcoholic solvent offers a mild, selective, and high-yielding method suitable for bench-scale preparation.

Caption: General workflow for the synthesis and purification.

Detailed Step-by-Step Experimental Protocol

Materials:

-

3'-(Benzyloxy)acetophenone

-

Sodium borohydride (NaBH₄), 99%

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-(Benzyloxy)acetophenone (e.g., 5.0 g, 22.1 mmol). Dissolve the ketone in methanol (100 mL).

-

Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (e.g., 1.25 g, 33.1 mmol, 1.5 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent runaway temperatures which could lead to side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting ketone spot is no longer visible (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add 1 M HCl (approx. 20 mL) to quench the excess NaBH₄. Trustworthiness Note: This step neutralizes the basic reaction mixture and destroys any remaining hydride reagent. Slow addition is necessary to safely manage the hydrogen gas evolution.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Expertise Note: The bicarbonate wash removes any residual acid, while the brine wash helps to break emulsions and remove bulk water before drying.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford α-Methyl-(3-benzyloxy)benzyl alcohol as a pure oil or solid.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating dataset.

Caption: Integrated workflow for analytical validation.

Expected Analytical Data

The following table summarizes the expected spectral data based on the compound's structure and data from analogous molecules.[10]

Table 2: Predicted Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.40-7.25 (m, 7H, Ar-H), δ ~7.00-6.85 (m, 2H, Ar-H), δ 5.05 (s, 2H, -OCH₂Ph), δ 4.88 (q, J = 6.4 Hz, 1H, -CH(OH)), δ 2.0 (br s, 1H, -OH), δ 1.49 (d, J = 6.4 Hz, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145.8 (Ar-C), δ ~137.1 (Ar-C), δ ~128.6 (Ar-C), δ ~128.0 (Ar-C), δ ~127.5 (Ar-C), δ ~118.5 (Ar-C), δ ~113.8 (Ar-C), δ ~112.9 (Ar-C), δ ~70.1 (-OCH₂Ph), δ ~70.0 (-CH(OH)), δ ~25.2 (-CH₃). |

| IR Spectroscopy (thin film) | ν ~3360 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (sp² C-H stretch), ~2970 cm⁻¹ (sp³ C-H stretch), ~1590, 1490 cm⁻¹ (C=C aromatic stretch), ~1250, 1040 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (EI) | M⁺ at m/z = 228. Expected fragments at m/z = 213 ([M-CH₃]⁺), 199 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion). |

| HPLC Purity | >95% (typical target for R&D grade material). |

Applications and Strategic Considerations in Drug Development

α-Methyl-(3-benzyloxy)benzyl alcohol is not an end-product but a strategic intermediate. Its value lies in the chemical "handles" it provides for constructing more complex molecular architectures.

A. Chiral Building Block for Asymmetric Synthesis

The secondary alcohol is a prochiral center, and its synthesis via standard reduction yields a racemic mixture. For drug development, single enantiomers are often required. This presents two strategic pathways:

-

Asymmetric Reduction: Employing chiral catalysts (e.g., Corey-Bakshi-Shibata catalysts) during the ketone reduction can directly yield one enantiomer in high excess.

-

Kinetic Resolution: The racemic alcohol can be resolved using enzymatic or chemical methods.[11] This involves selectively reacting one enantiomer (e.g., through acylation), allowing for the separation of the unreacted enantiomer and the newly formed ester.[12][13] This technique is a powerful tool for accessing optically pure secondary benzylic alcohols.[11][14]

B. Intermediate in Medicinal Chemistry

The benzylic alcohol motif is present in numerous pharmaceutical agents.[15][16] The hydroxyl group is a versatile functional group for further elaboration. The benzyloxy group serves a dual purpose:

-

Pharmacophore Element: The bulky, lipophilic benzyloxy group can be a key binding element within a receptor pocket.

-

Protecting Group: It acts as a robust protecting group for a phenol. In a later synthetic step, it can be selectively removed via catalytic hydrogenolysis (H₂/Pd-C) to unmask a free phenol, which can then be used for subsequent reactions (e.g., etherification, cyclization). This strategy is fundamental in the synthesis of complex natural products and pharmaceuticals.

The broader class of benzyl alcohols are utilized in pharmaceuticals as preservatives, solubilizing agents, and even as active ingredients.[17][18] This highlights the general biocompatibility and utility of this structural class in drug formulation and design.

References

-

Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(11), 2584–2585. [Link]

-

Dudutiene, V., & Kazlauskas, R. J. (2014). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Accounts of chemical research, 47(11), 3241-53. [Link]

-

Bertus, P., & Szymoniak, J. (2001). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 25(2), 233-235. [Link]

-

Daniliuc, C. G., Huesmann, L., & Paradies, J. (2020). The Size-Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie (International ed. in English), 59(45), 20004-20009. [Link]

-

Mori, K., Jono, T., & Akiyama, T. (2012). Kinetic Resolution of Secondary Alcohols by the Combination of a Chiral Brønsted Acid, DABCO, and Acetyl Chloride. Organic Letters, 14(14), 3608–3611. [Link]

-

Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]

-

Rokhum, S. L., et al. (n.d.). SUPPLEMENTARY DATA - The Royal Society of Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol. Retrieved from [Link]

-

Becica, J., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(47), 18558-18562. [Link]

-

Wang, K., et al. (2022). Examples of drug molecules with a benzyl alcohol motif. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Benzyl Alcohol - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Contente, M. L., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(27), 5025-5032. [Link]

-

PubChem. (n.d.). 1-[4-(Benzyloxy)phenyl]ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(Benzyloxy)phenyl]ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of 1-acetoxy-2-methylcyclohexene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from [Link]

- Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.

-

Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

Sources

- 1. Alpha-Methyl-(3-benzyloxy)benzyl alcohol [synhet.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. α-Methyl-(3-benzyloxy)benzyl alcohol, CasNo.320727-36-4 BOC Sciences United States [bocscichem.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. 1-[3-(Benzyloxy)phenyl]ethan-1-one | CymitQuimica [cymitquimica.com]

- 8. 34068-01-4|1-(3-(Benzyloxy)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 9. 3-Benzyloxy acetophenone | 34068-01-4 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzyl Alcohol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 18. nbinno.com [nbinno.com]

A Technical Guide to the Structural Elucidation of 1-(3-(benzyloxy)phenyl)ethanol

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is a foundational pillar of innovation and quality control. 1-(3-(benzyloxy)phenyl)ethanol is a chiral aromatic alcohol that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure incorporates several key features—a chiral secondary alcohol, a benzyl ether linkage, and two distinct aromatic rings—making it an excellent case study for a multi-faceted approach to structure elucidation.

This guide provides an in-depth, technically-grounded workflow for the unambiguous confirmation of the identity, purity, and stereochemistry of 1-(3-(benzyloxy)phenyl)ethanol. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the selection of each analytical method and the logical process of interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Context: Synthetic Origin and Potential Impurities

A common and efficient route to synthesize 1-(3-(benzyloxy)phenyl)ethanol is through the reduction of its corresponding ketone precursor, 1-(3-(benzyloxy)phenyl)ethanone.[1][2] This reaction is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Understanding the synthetic pathway is critical as it informs our analytical strategy. Potential impurities could include:

-

Unreacted Starting Material: Residual 1-(3-(benzyloxy)phenyl)ethanone.

-

Solvent Adducts or Byproducts: Depending on the reaction conditions.

-

Over-reduction Products: Though less likely with NaBH₄, more potent reducing agents could lead to the reduction of the benzyl group.

Our analytical workflow must therefore not only confirm the structure of the target compound but also be capable of detecting and quantifying these potential impurities.

Part 1: Spectroscopic Confirmation of the Molecular Framework

Spectroscopic techniques provide the primary evidence for the molecular structure by probing the atomic and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR to map out the complete structure.

Causality Behind the Experiment: ¹H NMR allows us to count the number of distinct proton environments, determine their electronic environment (chemical shift), and identify neighboring protons through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 - 7.25 | Multiplet | 5H | C₆H ₅-CH₂- | Protons of the unsubstituted benzyl ring. |

| ~7.20 | Triplet | 1H | Ar-H (C5') | Aromatic proton on the substituted ring, meta to both substituents. |

| ~6.95 | Multiplet | 2H | Ar-H (C4', C6') | Aromatic protons on the substituted ring. |

| ~6.85 | Multiplet | 1H | Ar-H (C2') | Aromatic proton on the substituted ring. |

| 5.05 | Singlet | 2H | -O-CH ₂-Ph | Benzylic protons, appear as a singlet as there are no adjacent protons. |

| 4.89 | Quartet | 1H | -CH (OH)-CH₃ | Methine proton, split into a quartet by the three adjacent methyl protons. |

| ~2.00 | Singlet (broad) | 1H | -OH | Hydroxyl proton; often broad and may not show coupling. |

| 1.49 | Doublet | 3H | -CH(OH)-CH ₃ | Methyl protons, split into a doublet by the single adjacent methine proton. |

Note: Primes (') are used to denote the 1-(hydroxymethyl)phenyl ring.

Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | C 3' | Aromatic carbon attached to the ether oxygen; deshielded. |

| ~146.0 | C 1' | Aromatic carbon bearing the ethanol substituent. |

| ~137.0 | C 1'' (ipso) | Aromatic carbon of the benzyl group attached to the CH₂. |

| ~129.5 | C 5' | Aromatic CH. |

| ~128.6 | C 2''/6'' or C 3''/5'' | Aromatic CH of the benzyl group. |

| ~128.0 | C 4'' | Aromatic CH of the benzyl group. |

| ~127.5 | C 2''/6'' or C 3''/5'' | Aromatic CH of the benzyl group. |

| ~119.0 | C 6' | Aromatic CH. |

| ~113.5 | C 4' | Aromatic CH. |

| ~112.5 | C 2' | Aromatic CH. |

| ~70.4 | -C H(OH)-CH₃ | Carbon bearing the hydroxyl group; deshielded by oxygen. |

| ~70.0 | -O-C H₂-Ph | Benzylic carbon of the ether. |

| ~25.1 | -CH(OH)-C H₃ | Methyl carbon. |

Note: Double primes ('') are used to denote the benzyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Causality Behind the Experiment: The bonds within a molecule vibrate at specific quantized frequencies. By passing infrared radiation through the sample, we can detect which frequencies are absorbed, corresponding to the presence of specific functional groups. For 1-(3-(benzyloxy)phenyl)ethanol, we are primarily looking for the alcohol O-H and the ether C-O bonds.

Expected IR Data (Thin Film, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1050 | Strong | C-O stretch (Secondary Alcohol) |

The presence of a strong, broad absorption band around 3350 cm⁻¹ is definitive evidence for the hydroxyl group.[3] The strong bands in the 1250-1050 cm⁻¹ region confirm the C-O bonds of the ether and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Causality Behind the Experiment: In electron ionization MS (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragments reveal stable structural subunits.

Expected Mass Spectrum Data (EI-MS)

| m/z | Proposed Fragment | Rationale |

| 228 | [M]⁺ | Molecular Ion (C₁₅H₁₆O₂)⁺. Confirms the molecular weight.[4] |

| 213 | [M - CH₃]⁺ | Loss of the terminal methyl group. |

| 121 | [M - CH₃ - C₇H₇]⁺ | Loss of a benzyl radical from the [M-CH₃]⁺ fragment. |

| 107 | [C₇H₇O]⁺ | Fragment corresponding to the hydroxybenzyl moiety. |

| 91 | [C₇H₇]⁺ | Benzyl cation; a very common and stable fragment from benzyl ethers. |

The detection of the molecular ion at m/z 228 confirms the elemental composition. The highly abundant fragment at m/z 91 is a hallmark of a benzyl group, strongly supporting the presence of the benzyloxy moiety.[5]

Part 2: Chromatographic Assessment of Purity

While spectroscopy confirms the structure, chromatography is essential for determining the chemical and stereochemical purity of the sample.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Causality Behind the Experiment: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is the gold standard for quantifying the purity of non-volatile organic compounds. A single, sharp peak indicates a high degree of chemical purity.

Protocol: Purity Analysis via Reverse-Phase HPLC

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Chiral Chromatography for Enantiomeric Purity

Since 1-(3-(benzyloxy)phenyl)ethanol possesses a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. The reduction of the prochiral ketone precursor with an achiral reagent like NaBH₄ will produce a racemic (1:1) mixture of the (R) and (S) enantiomers. Chiral chromatography is required to separate and quantify these enantiomers.[6][7]

Causality Behind the Experiment: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.[8]

Protocol: Enantiomeric Excess (e.e.) Analysis via Chiral GC Derivatization is often employed for chiral alcohols to improve separation and volatility for GC analysis.[9]

-

Derivatization (Acetylation):

-

To a vial containing ~2 mg of the alcohol, add 100 µL of acetic anhydride and 10 µL of pyridine.

-

Heat at 60 °C for 30 minutes.

-

Evaporate the reagents under a stream of nitrogen.

-

Redissolve the resulting acetate ester in 1 mL of hexane.

-

-

Column: Chiral GC column, such as a Chirasil-DEX CB (25 m x 0.25 mm).[3]

-

Carrier Gas: Hydrogen or Helium.

-

Oven Program: Isothermal, e.g., 140 °C.

-

Injector/Detector Temp: 250 °C.

-

Analysis: Inject 1 µL of the derivatized sample. The two enantiomers of the acetate ester will appear as two separate peaks. Enantiomeric excess is calculated as: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Part 3: Integrated Structure Elucidation Workflow

The power of this analytical approach lies in the integration of data from all techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.

Conclusion

The structural elucidation of 1-(3-(benzyloxy)phenyl)ethanol is achieved through a systematic and logical application of modern analytical techniques. NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol and ether. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. Finally, a combination of reverse-phase and chiral chromatography definitively establishes the chemical and enantiomeric purity of the compound. By integrating the data from these orthogonal techniques, we can assign the structure with an exceptionally high degree of confidence, a practice that is essential for researchers, scientists, and drug development professionals.

References

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- Garrido, J. et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies.

- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Chiral Alcohols.

- Gotor, V. et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry.

- Royal Society of Chemistry. (2021). Supporting Information.

-

PubChem. 1-(3-(Benzyloxy)phenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]

- Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones.

- American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Royal Society of Chemistry. (2016). Supporting Information for Ruthenium-catalyzed acceptorless dehydrogenation.

- Royal Society of Chemistry. Supporting Information for Cobalt-Catalyzed Enantioselective Hydrosilylation.

-

NIST. Benzyl alcohol Mass Spectrum. NIST WebBook. Available at: [Link]

Sources

- 1. 34068-01-4|1-(3-(Benzyloxy)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 1-(3-(Benzyloxy)phenyl)ethanol | C15H16O2 | CID 24720897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl alcohol [webbook.nist.gov]

- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of α-Methyl-(3-benzyloxy)benzyl alcohol: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. α-Methyl-(3-benzyloxy)benzyl alcohol (CAS 320727-36-4) is a benzylic alcohol derivative with potential applications as a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring multiple aromatic rings, a chiral center, and key functional groups, necessitates a comprehensive analytical approach for full characterization.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of α-Methyl-(3-benzyloxy)benzyl alcohol. We will move beyond a simple presentation of data, focusing instead on the predictive analysis and interpretive logic required to confirm the molecule's identity and purity. This document is designed to serve as a practical reference for researchers, offering not only expected spectral data but also the causality behind the experimental observations and protocols for data acquisition.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-(benzyloxy)phenyl)ethanol | [1] |

| CAS Number | 320727-36-4 | [3][4] |

| Molecular Formula | C₁₅H₁₆O₂ | [3] |

| Molecular Weight | 228.29 g/mol |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For α-Methyl-(3-benzyloxy)benzyl alcohol, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, their connectivity, and the overall molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum allows for the identification and quantification of all unique hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are detailed below. Predictions are based on established principles and data from analogous structures such as α-methylbenzyl alcohol and other substituted benzyl alcohols.[5][6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | This signal is a broad singlet due to chemical exchange with trace amounts of water in the solvent (typically CDCl₃). Its chemical shift is highly dependent on concentration and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears. |

| -CH₃ | ~1.50 | Doublet | 3H | The methyl protons are coupled to the single proton on the adjacent chiral carbon (-CHOH-), resulting in a doublet. |

| -CHOH- | ~4.90 | Quartet | 1H | This benzylic proton is coupled to the three protons of the adjacent methyl group, leading to a quartet. Its position is downfield due to the deshielding effects of the adjacent phenyl ring and oxygen atom. |

| -OCH₂- | ~5.05 | Singlet | 2H | The two protons of the benzyloxy methylene group are chemically equivalent and not coupled to any neighboring protons, resulting in a sharp singlet. |

| Aromatic (C₆H₅) | ~7.30 - 7.45 | Multiplet | 5H | These five protons on the terminal benzyl group will appear as a complex multiplet in the typical aromatic region. |

| Aromatic (Subst. Ring) | ~6.90 - 7.30 | Multiplet | 4H | The four protons on the substituted benzene ring will have distinct chemical shifts due to the influence of the -CH(OH)CH₃ and -OCH₂Ph groups. Their specific splitting patterns will depend on their meta and ortho relationships. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[7]

| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insights |

| -CH₃ | ~25 | The methyl carbon is in the aliphatic region, appearing at a characteristic upfield shift. |

| -CHOH- | ~70 | This carbon is shifted significantly downfield due to the direct attachment of the electronegative oxygen atom. |

| -OCH₂- | ~70 | Similar to the -CHOH- carbon, this methylene carbon is deshielded by the adjacent oxygen. |

| Aromatic (C-H) | ~113 - 130 | The eight aromatic C-H carbons will appear in this region. Specific shifts are influenced by the electronic effects of the substituents. |

| Aromatic (C-O) | ~159 | The carbon atom on the central ring directly bonded to the benzyloxy group is highly deshielded and appears far downfield. |

| Aromatic (Quaternary) | ~137 - 145 | The three quaternary carbons (C-CHOH, C-O, and the ipso-carbon of the C₆H₅ group) will appear in this region, identifiable by their absence in DEPT-135 spectra. |

Experimental Protocol & Workflow

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of α-Methyl-(3-benzyloxy)benzyl alcohol is expected to show characteristic absorption bands corresponding to its alcohol, ether, and aromatic moieties.

Predicted IR Absorption Bands

The presence of specific functional groups can be confirmed by identifying their characteristic vibrational frequencies, typically measured in wavenumbers (cm⁻¹).[8]

| Functional Group | Expected Frequency (cm⁻¹) | Appearance | Rationale |

| Alcohol O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between alcohol molecules. This is often the most prominent and easily identifiable peak in the spectrum of an alcohol.[7] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | This absorption appears just above 3000 cm⁻¹ and is characteristic of C-H bonds where the carbon is sp² hybridized. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium, Sharp | These peaks, appearing just below 3000 cm⁻¹, correspond to the C-H bonds of the methyl (-CH₃) and methylene (-CH₂) groups. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp | These absorptions, often appearing as a set of sharp peaks, are characteristic of the carbon-carbon double bonds within the two benzene rings. |

| Ether C-O Stretch | 1250 - 1050 | Strong, Sharp | This strong absorption is due to the stretching vibration of the C-O-C bond of the benzyloxy ether group. |

| Alcohol C-O Stretch | ~1050 | Strong, Sharp | This peak corresponds to the stretching of the C-O bond of the secondary alcohol. |

Experimental Protocol

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to produce a molecular ion (M⁺) peak and several characteristic fragment ions. The molecular weight of 228.29 means the M⁺ peak will be observed at an m/z (mass-to-charge ratio) of 228.

Key Fragmentation Pathways: Alcohols and benzyl ethers exhibit predictable fragmentation patterns.[9]

-

Loss of Water (M - 18): A common fragmentation for alcohols, leading to a peak at m/z 210.

-

Alpha-Cleavage (Loss of Methyl Radical, M - 15): Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable, resulting in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 213.

-

Benzylic Cleavage: The bond between the benzylic carbon and the oxygen of the ether can cleave, but the most prominent fragmentation related to the benzyl group is often the formation of the benzyl cation or, more accurately, the tropylium ion (C₇H₇⁺) at m/z 91 . This is a classic and very common fragment in the mass spectra of compounds containing a benzyl group.

-

Other Key Fragments:

-

[M - C₇H₇]⁺: Loss of the benzyl group to give a fragment at m/z 137.

-

[C₈H₉O]⁺: Cleavage of the ether bond can also lead to a fragment corresponding to the 3-hydroxy-α-methylbenzyl cation at m/z 121.

-

Experimental Protocol

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

-

Ionization: Use a standard electron ionization source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.

Conclusion

The structural verification of α-Methyl-(3-benzyloxy)benzyl alcohol is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of essential functional groups (alcohol, ether, aromatics), and mass spectrometry confirms the molecular weight while offering corroborating structural evidence through predictable fragmentation. By integrating the data from these three orthogonal techniques, researchers can establish the identity, structure, and purity of the target molecule with the highest degree of confidence, a critical step in any drug development or chemical synthesis workflow.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation.

-

TMP Chem. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]

-

Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). US3966749A - Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols....

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

Scribd. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols by benzylic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

Sources

- 1. Alpha-Methyl-(3-benzyloxy)benzyl alcohol [synhet.com]

- 2. US3966749A - Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, the pharmaceutically acceptable acid addition salts thereof and intermediate useful in the preparation thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 320727-36-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. ALPHA-METHYLBENZYL ALCOHOL(13323-81-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Navigating the Stability Landscape of alpha-Methyl-(3-benzyloxy)benzyl alcohol: A Technical Guide for Drug Development Professionals

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the intricate tapestry of drug development, the stability of intermediate compounds is a critical thread that dictates the viability of a synthetic route and the ultimate quality of the active pharmaceutical ingredient (API). Alpha-Methyl-(3-benzyloxy)benzyl alcohol, a bespoke secondary alcohol and benzylic ether, presents a unique set of stability challenges that, if not proactively addressed, can lead to significant downstream complications. This in-depth technical guide moves beyond generic storage advice to provide a comprehensive framework for understanding, investigating, and managing the stability of this crucial intermediate. By integrating fundamental chemical principles with the rigorous methodologies of pharmaceutical stability testing, this document aims to empower researchers, scientists, and drug development professionals to ensure the integrity and purity of their materials.

Molecular Architecture and Inherent Stability Considerations

This compound possesses two key functional groups that are central to its reactivity and potential degradation: a secondary benzylic alcohol and a benzylic ether.

-

Secondary Benzylic Alcohol: The hydroxyl group attached to a benzylic carbon is susceptible to oxidation. This oxidation can lead to the formation of the corresponding ketone, 1-(3-(benzyloxy)phenyl)ethan-1-one. This process can be catalyzed by exposure to atmospheric oxygen, heat, light, and certain metal ions.[1]

-

Benzylic Ether: The ether linkage, while generally more stable than the alcohol, is also a site of potential degradation. The benzylic position is prone to oxidative cleavage, which could result in the formation of 3-hydroxybenzaldehyde and other related impurities.[2] Furthermore, under acidic conditions, the ether linkage could be susceptible to hydrolysis.

Given these structural features, a proactive and systematic approach to stability testing is not just recommended, but essential for ensuring the material's quality over time.

Recommended Storage and Handling Protocols

Based on the known stability profiles of related benzyl alcohols and ethers, the following storage and handling conditions are recommended to minimize degradation.[1][3][4][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) or cool, dry place.[1][4] | To slow down the rate of potential oxidative and thermal degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen).[1] | To minimize contact with atmospheric oxygen, a key driver of oxidation. |

| Light | Amber or opaque containers.[1][5] | To protect the compound from photolytic degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass). | To prevent exposure to air and moisture, and to avoid leaching of impurities from the container. |

| Handling | Use in a well-ventilated area or under a fume hood.[4][6] | To avoid inhalation of any potential vapors. |

| Incompatibilities | Strong oxidizing agents, strong acids.[4][7] | To prevent vigorous and potentially hazardous reactions that could lead to rapid degradation. |

These conditions provide a baseline for storage, but a comprehensive stability study is required to establish a definitive shelf-life and re-test period.

Designing a Comprehensive Stability Testing Program

A robust stability testing program is fundamental to understanding the degradation pathways and establishing appropriate control strategies.[8][9][10][11] This program should encompass forced degradation studies and long-term stability trials.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is designed to intentionally degrade the sample to identify the likely degradation products and establish the specificity of the analytical method.[2]

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation Studies

-

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to a range of stress conditions as outlined in the table below.

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots and quench the degradation if necessary.

-

Analyze the samples using a stability-indicating HPLC method.

-

-

Stress Conditions:

| Stress Condition | Example Protocol | Potential Degradation Products |

| Thermal | Store solutions at 60°C and 80°C.[2] | Oxidation and other thermally induced degradation products. |

| Photolytic | Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photodegradation products. |

| Oxidative | Treat solution with 3% hydrogen peroxide at room temperature. | Ketone from alcohol oxidation, cleavage of the ether linkage. |

| Acidic Hydrolysis | Treat solution with 0.1 M HCl at 60°C. | Hydrolysis of the benzylic ether. |

| Basic Hydrolysis | Treat solution with 0.1 M NaOH at 60°C. | Potential for hydrolysis and other base-catalyzed reactions. |

Long-Term Stability Studies: Establishing Shelf-Life

Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the material over an extended period.[8][10][12]

Protocol for Long-Term Stability Study

-

Storage: Store multiple batches of this compound in the proposed container-closure system under the recommended storage conditions (e.g., 5°C ± 3°C and 25°C/60% RH).

-

Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10]

-

Analytical Tests: At each time point, perform a full suite of tests including:

-

Appearance

-

Assay (by a stability-indicating HPLC method)

-

Purity (including identification and quantification of any degradation products)

-

Water content

-

Proposed Degradation Pathways

Based on the chemical structure and the results of forced degradation studies, a degradation map can be constructed.

Caption: Proposed degradation pathways for this compound.

Conclusion: A Proactive Approach to Ensuring Quality